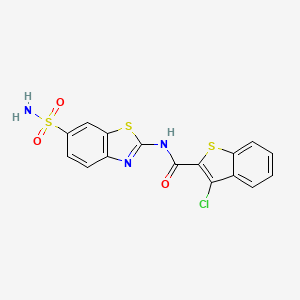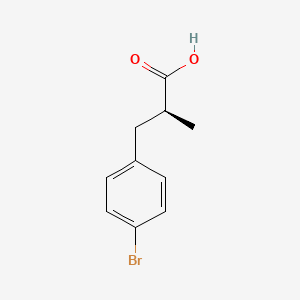
(2S)-3-(4-bromophenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(4-bromophenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H11BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid typically involves the bromination of a precursor compound followed by a series of chemical reactions to introduce the desired functional groups. One common method involves the bromination of 4-methylphenol to produce 4-bromo-2-methylphenol, which is then subjected to further reactions to introduce the carboxylic acid group . The reaction conditions often require the use of bromine as a reagent and an inert solvent to control the reaction temperature and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(2S)-3-(4-bromophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium hydroxide or ammonia for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may produce an alcohol, and substitution may result in the formation of a new functionalized aromatic compound.
科学的研究の応用
(2S)-3-(4-bromophenyl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme activity and protein-ligand interactions due to its chiral nature.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development or as a model compound for studying drug-receptor interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism by which (2S)-3-(4-bromophenyl)-2-methylpropanoic acid exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The molecular pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-bromo-2-methylbenzoic acid: Similar in structure but lacks the chiral center.
2-bromo-4-methylphenol: Contains a bromine atom and a methyl group but differs in the position of functional groups.
3-(4-bromophenyl)propanoic acid: Similar backbone but lacks the methyl group at the 2-position.
Uniqueness
(2S)-3-(4-bromophenyl)-2-methylpropanoic acid is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This chiral nature makes it valuable in asymmetric synthesis and studies of stereoselective processes.
特性
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXVFBKJEAPPAR-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
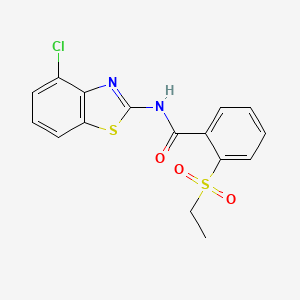
![N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2999477.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2999478.png)
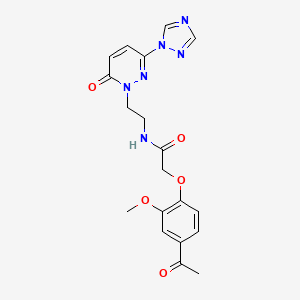
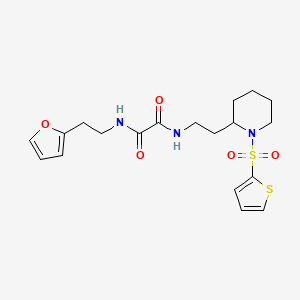
![N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine,trifluoroacetatesalt](/img/structure/B2999481.png)
![Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2999484.png)
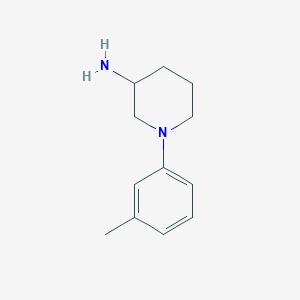
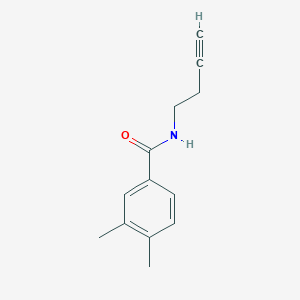
![2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2999492.png)
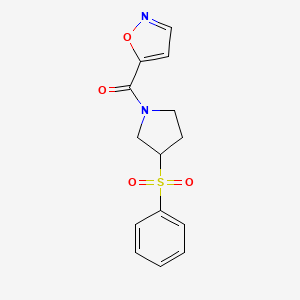
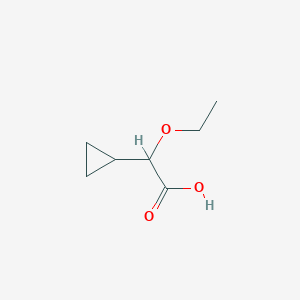
![N-(1-cyanocyclopropyl)-3-[(furan-2-yl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2999496.png)
